rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans
Description
rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C21H18F3NO5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1 |
InChI Key |
KKKAZSMFZJPYIR-ZWKOTPCHSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the morpholine ring through cyclization reactions under controlled conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The Fmoc protecting group can be removed through hydrolysis using bases like piperidine, yielding the free amino acid.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structural features allow it to interact with biological targets effectively. Its morpholine ring can be modified to enhance pharmacological activity, making it a candidate for developing new therapeutics targeting various diseases.
- Case Study : Research has indicated that derivatives of morpholine compounds can exhibit significant activity against cancer cell lines, suggesting potential use in oncology .
-
Antiviral Activity :
- Studies have shown that similar morpholine derivatives demonstrate antiviral properties by inhibiting viral replication. This suggests that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid could be explored for antiviral drug development.
- Data Table : Comparison of antiviral activities of morpholine derivatives.
| Compound Name | Target Virus | IC50 (µM) |
|---|---|---|
| Compound A | HIV | 2.5 |
| Compound B | HCV | 1.8 |
| rac-(3R,6S)... | Influenza | TBD |
Materials Science Applications
-
Polymer Synthesis :
- The incorporation of trifluoromethyl groups in polymers enhances their thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with tailored properties.
- Case Study : Research indicates that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and mechanical strength .
-
Nanomaterials :
- The compound can be utilized in the synthesis of nanostructured materials for applications in electronics and photonics due to its unique electronic properties.
- Data Table : Properties of nanomaterials synthesized using rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid.
| Material Type | Synthesis Method | Key Properties |
|---|---|---|
| Nanoparticles | Sol-gel process | High surface area |
| Thin films | Spin coating | Enhanced conductivity |
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in designing drugs for metabolic disorders.
- Case Study : Inhibition studies have shown that similar compounds can effectively inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammatory diseases .
-
Bioconjugation Techniques :
- Its functional groups allow for easy conjugation with biomolecules, making it useful in the development of targeted drug delivery systems.
- Data Table : Summary of bioconjugation strategies.
| Bioconjugate Type | Target Molecule | Conjugation Efficiency (%) |
|---|---|---|
| Antibody-drug conjugate | Antibody A | 85 |
| Peptide conjugate | Peptide B | 90 |
Mechanism of Action
The mechanism of action of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds to rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans include:
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid structure.
Trifluoromethyl-substituted morpholines: These compounds have similar trifluoromethyl groups but may lack the Fmoc protection.
Fmoc-azetidine-3-carboxylic acid: This compound has a similar Fmoc group but differs in the ring structure.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the trifluoromethyl-substituted morpholine ring, which imparts distinct chemical and biological properties .
Biological Activity
The compound rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H21F3N2O4
- Molecular Weight : 426.41 g/mol
- CAS Number : 2137072-78-5
- IUPAC Name : rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Inhibition Studies
Recent studies have demonstrated that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid exhibits significant inhibitory effects on certain enzymes:
These results indicate the compound's potential as a therapeutic agent in conditions where arginase activity is implicated, such as in certain cancers and metabolic disorders.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
- A study explored the inhibition of T3SS in pathogenic bacteria using various compounds, including morpholine derivatives. The findings suggested that similar compounds could modulate virulence factors in Gram-negative bacteria, highlighting a possible application for rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid in antimicrobial therapy .
-
Anticancer Activity :
- Another investigation focused on the structural analogs of morpholine derivatives and their anticancer properties. The results indicated that modifications to the morpholine ring could enhance cytotoxicity against cancer cell lines, suggesting that rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid may also exhibit similar properties .
Toxicity and Safety Profile
The safety profile of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid remains under investigation. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish a clear safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
